N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Description
N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. . This compound, with its unique structural features, holds promise for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-3-16-15(13(2)25-21-16)11-20-18(23)22-12-19(7-4-8-19)17(22)14-5-9-24-10-6-14/h14,17H,3-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHZDPOFCGUIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1CNC(=O)N2CC3(C2C4CCOCC4)CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[33]heptane-2-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include ethyl acetoacetate, methylamine, and various catalysts to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would be a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazole derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
